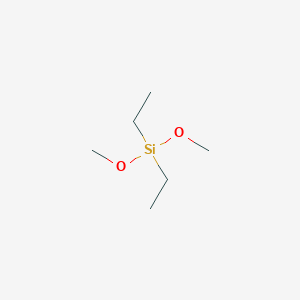

Dimethoxydiethylsilane

Descripción

BenchChem offers high-quality Dimethoxydiethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethoxydiethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

diethyl(dimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5-9(6-2,7-3)8-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYLGGHSEIWGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335538 | |

| Record name | Dimethoxydiethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15164-57-5 | |

| Record name | Dimethoxydiethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Hydrolysis & Condensation Mechanisms of Dimethoxydiethylsilane (DMDES)

Executive Summary

Dimethoxydiethylsilane (DMDES) (CAS: 78-62-6) acts as a difunctional "D-unit" precursor (

This guide provides a mechanistic deep-dive into the hydrolytic cleavage of methoxy groups from the diethylsilane core. It details the kinetic divergence between acid- and base-catalyzed pathways and provides a validated protocol for monitoring these transitions via

Molecular Architecture & Reactivity

The reactivity of DMDES is governed by the steric bulk of the two ethyl groups attached to the central silicon atom.

-

Steric Hindrance: The ethyl groups exert greater steric hindrance than the methyl groups in dimethoxydimethylsilane (DMDMS). This retards the rate of nucleophilic attack at the silicon center compared to less substituted silanes.

-

Inductive Effects: The ethyl groups are electron-donating (+I effect), which stabilizes the positive charge on the silicon in transition states, particularly affecting acid-catalyzed pathways.

-

Functionality (f=2): As a difunctional silane, DMDES cannot reach the gel point (percolation threshold) on its own. It is strictly a chain extender or ring former.

The Hydrolytic Mechanisms

The hydrolysis of DMDES follows an

Acid-Catalyzed Hydrolysis (Electrophilic)

Mechanism: Under acidic conditions (pH < 4), the reaction is rapid and proceeds via the protonation of the methoxy oxygen.

-

Protonation: The hydronium ion protonates the methoxy oxygen, converting a poor leaving group (

) into an excellent one ( -

Nucleophilic Attack: Water attacks the silicon atom from the backside (flanked by ethyl groups).

-

Transition State: A pentacoordinate transition state forms (

-Si).[1] -

Elimination: Methanol is eliminated, leaving a silanol (

).

Kinetic Consequence: Acid catalysis favors hydrolysis over condensation . This results in a solution rich in silanol monomers (

Base-Catalyzed Hydrolysis (Nucleophilic)

Mechanism: Under basic conditions (pH > 8), the reaction is slower and proceeds via direct nucleophilic attack.

-

Attack: The hydroxide ion (

) directly attacks the silicon atom. -

Intermediate: A stable pentacoordinate intermediate anion forms.

-

Elimination: The methoxide ion (

) is expelled.

Kinetic Consequence: Base catalysis favors condensation over hydrolysis . As soon as a silanol forms, it is deprotonated (

Mechanistic Visualization

The following diagram contrasts the two pathways.

Caption: Comparative mechanistic pathways for DMDES hydrolysis. Acid catalysis proceeds via protonated intermediates favoring monomers; base catalysis proceeds via anionic intermediates favoring cyclics.

Kinetic Data & Structural Outcomes[1][2][3]

The steric bulk of the ethyl groups in DMDES significantly alters the hydrolysis rates (

Comparative Hydrolysis Rates (Relative)

| Precursor | Substituents | Relative | Relative | Steric Impact |

| DMDMS | 100 (Reference) | 100 (Reference) | Low | |

| DMDES | ~10 - 20 | ~5 - 10 | Moderate | |

| TEOS | >1000 | Varies | Very Low (at first step) |

Product Distribution by Catalyst

| Catalyst | Dominant Mechanism | Primary Hydrolysis Product | Primary Condensation Product |

| HCl (0.05M) | Electrophilic Substitution | Short Linear Chains ( | |

| NH₄OH | Nucleophilic Substitution | Transient Silanolates | Cyclic Trimers ( |

Experimental Protocol: Kinetic Monitoring via Si NMR

The most reliable method to validate the hydrolysis mechanism of DMDES is

Materials & Setup

-

Precursor: Dimethoxydiethylsilane (>98% purity).

-

Solvent: Ethanol-d6 (for lock) or THF-d8.

-

Catalyst: 0.1M HCl (Acidic screen) / 0.1M NaOH (Basic screen).

-

Internal Standard: Tetramethylsilane (TMS) or Chromium(III) acetylacetonate (relaxation agent).

Workflow

-

Baseline: Acquire

Si spectrum of pure DMDES. Expect a peak around -5 to -10 ppm ( -

Initiation: Mix DMDES, Solvent, and Catalyst/Water (molar ratio

) in an NMR tube at 25°C. -

Acquisition: Run rapid scans (every 5-10 mins) for the first hour.

-

Tracking: Monitor the disappearance of the

peak and the emergence of

Interpretation of Chemical Shifts

-

(Monomer):

-

(End Group):

-

(Cyclic/Linear Middle):

-

Note: Cyclotrisiloxane (

) rings often appear slightly downfield from linear chains due to ring strain.

-

Experimental Diagram

Caption: Workflow for kinetic monitoring of DMDES hydrolysis.

Troubleshooting & Optimization

Controlling Cyclization

In drug delivery applications (e.g., modifying silica nanoparticles), cyclization is often a side reaction that wastes precursor.

-

Problem: High yield of

cyclics instead of surface grafting. -

Cause: Base catalysis or low concentration (high dilution favors intramolecular condensation).

-

Solution: Use Acid Catalysis (pH 2-3) and high precursor concentration to favor linear growth and maximize silanol availability for surface grafting.

Phase Separation[1][4]

-

Problem: Solution turns cloudy immediately.

-

Cause: DMDES is hydrophobic. Upon hydrolysis, if the alcohol byproduct is insufficient to solubilize the siloxane oligomers, they phase separate.

-

Solution: Ensure sufficient co-solvent (Ethanol/THF) is present. A 50:50 mix of solvent to silane is a good starting point.

References

- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (The foundational text for acid/base hydrolysis mechanisms).

-

Arkles, B. (2006). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Link

-

Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic-Inorganic Materials. Chemical Reviews, 95(5), 1431–1442. Link

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(12), 127-149. Link

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. Link

Sources

The Crosslinking Virtuoso: A Senior Application Scientist's Guide to Dimethoxydiethylsilane in Polymer Networks

Introduction: Beyond a Simple Crosslinker

In the intricate world of polymer chemistry, the selection of a crosslinking agent is a critical decision that dictates the final properties and performance of the material. Among the diverse family of silane crosslinkers, dimethoxydiethylsilane (DMDES) emerges as a nuanced and versatile reagent. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial overview to provide an in-depth exploration of DMDES as a crosslinking agent. We will delve into the fundamental reaction mechanisms, provide detailed application protocols, and offer comparative insights to empower you in your polymer design and development endeavors.

The seemingly subtle substitution of ethyl groups for the more common methyl groups on the silicon atom imparts distinct characteristics to the crosslinking process and the resulting network architecture. This guide will elucidate these differences, providing a framework for understanding the causal relationships between molecular structure, reaction kinetics, and macroscopic properties.

Core Principles: The Chemistry of Siloxane Network Formation

The efficacy of dimethoxydiethylsilane as a crosslinking agent is rooted in the fundamental principles of silicon chemistry, specifically the hydrolysis and subsequent condensation of its methoxy groups. This two-step process, often catalyzed by tin compounds or other catalysts, is the cornerstone of forming a stable, three-dimensional siloxane (Si-O-Si) network within a polymer matrix.

Step 1: Hydrolysis - The Activation of the Crosslinking Cascade

The crosslinking process initiates with the hydrolysis of the methoxy groups on the dimethoxydiethylsilane molecule in the presence of water. This reaction can be catalyzed by either acids or bases. Each methoxy group is replaced by a hydroxyl group, forming a reactive diethylsilanediol intermediate and releasing methanol as a byproduct. The overall reaction can be represented as:

(CH₃CH₂)₂Si(OCH₃)₂ + 2H₂O ⇌ (CH₃CH₂)₂Si(OH)₂ + 2CH₃OH

The rate of this hydrolysis step is influenced by several factors, including pH, temperature, and the presence of a catalyst. The ethyl groups of DMDES, being slightly more electron-donating and bulkier than methyl groups, can influence the rate of hydrolysis compared to dimethyldimethoxysilane.

Step 2: Condensation - Building the Siloxane Bridge

Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation reactions with other silanol groups or with hydroxyl groups present on the polymer backbone (e.g., hydroxyl-terminated polydimethylsiloxane, PDMS). This condensation reaction forms the robust siloxane (Si-O-Si) linkages that constitute the crosslinked network, with the elimination of a water molecule.

(CH₃CH₂)₂Si(OH)₂ + 2 HO-Polymer → Polymer-O-Si(CH₃CH₂)₂-O-Polymer + 2H₂O

The condensation reaction is typically the rate-determining step in the overall crosslinking process and is significantly accelerated by catalysts.

Figure 1: The two-step mechanism of polymer crosslinking using dimethoxydiethylsilane.

Application Focus: Room Temperature Vulcanizing (RTV) Silicone Elastomers

A primary application for dimethoxydiethylsilane is in the formulation of one-component (RTV-1) and two-component (RTV-2) room temperature vulcanizing silicone elastomers and sealants. These materials cure upon exposure to atmospheric moisture, making them highly versatile for a wide range of industrial and consumer applications.

Formulation Components of a Typical RTV-1 Sealant

A successful RTV-1 formulation is a carefully balanced system of several key components:

| Component | Typical Chemical Example | Function |

| Base Polymer | Hydroxyl-terminated polydimethylsiloxane (PDMS) | Provides the elastomeric backbone and flexibility.[1] |

| Crosslinking Agent | Dimethoxydiethylsilane | Forms the three-dimensional network upon curing. |

| Catalyst | Dibutyltin dilaurate (DBTDL) or other organotin compounds | Accelerates the hydrolysis and condensation reactions.[2] |

| Filler | Fumed silica, calcium carbonate | Reinforces the elastomer, controls rheology, and can reduce cost. |

| Adhesion Promoter | Aminosilanes | Enhances bonding to various substrates. |

| Plasticizer | Non-reactive silicone fluid | Modifies hardness and flexibility. |

| Other Additives | Pigments, fungicides, etc. | Provides specific desired properties. |

The Role of the Diethyl Substituent: A Field Perspective

The choice of dimethoxydiethylsilane over other dialkoxysilanes is often driven by the desire to fine-tune the curing characteristics and final properties of the elastomer. The ethyl groups, being larger than methyl groups, introduce greater steric hindrance around the silicon atom. This can lead to a slightly slower hydrolysis and condensation rate compared to dimethyldimethoxysilane, potentially offering a longer working time or "tack-free time" for the sealant, which can be advantageous in certain applications.[3] Furthermore, the increased organic character imparted by the ethyl groups can enhance the compatibility of the crosslinker with the polymer matrix and other organic additives in the formulation.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers looking to utilize dimethoxydiethylsilane in a laboratory setting. Safety Precaution: Always consult the Safety Data Sheet (SDS) for dimethoxydiethylsilane and all other chemicals before use. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Preparation of a Simple RTV-1 Silicone Elastomer

Objective: To prepare a basic one-component RTV silicone elastomer that cures upon exposure to atmospheric moisture.

Materials:

-

Hydroxyl-terminated polydimethylsiloxane (PDMS), viscosity 1000-5000 cSt

-

Dimethoxydiethylsilane (DMDES)

-

Dibutyltin dilaurate (DBTDL)

-

Fumed silica (hydrophobically treated)

-

Anhydrous toluene (or other suitable solvent)

-

Planetary mixer or high-shear laboratory mixer

-

Molds (e.g., Teflon or polyethylene)

Procedure:

-

Drying of Filler: Dry the fumed silica in a vacuum oven at 120°C for at least 4 hours to remove any adsorbed moisture.

-

Polymer and Filler Mixing: In a moisture-free environment (e.g., a glove box or under a nitrogen blanket), charge the planetary mixer with the hydroxyl-terminated PDMS.

-

Dispersion of Filler: Gradually add the dried fumed silica to the PDMS while mixing at a low speed. Once all the silica is added, increase the mixing speed to ensure a homogenous dispersion. This may take 30-60 minutes.

-

Addition of Crosslinker and Catalyst: In a separate, dry container, prepare a solution of dimethoxydiethylsilane and dibutyltin dilaurate in a small amount of anhydrous toluene. The exact ratio will depend on the desired cure rate and final properties, but a starting point is typically 5-10 parts by weight of DMDES and 0.1-0.5 parts by weight of DBTDL per 100 parts of PDMS.

-

Final Mixing: Slowly add the crosslinker/catalyst solution to the PDMS/silica mixture while mixing under vacuum to remove any entrapped air. Continue mixing for 15-30 minutes until the mixture is uniform.

-

Casting and Curing: Pour the formulated silicone into the molds. Allow the material to cure at room temperature and ambient humidity (typically 40-60% RH) for 24-72 hours. The curing time will depend on the thickness of the sample and the specific formulation.

-

Post-Curing (Optional): For some applications, a post-curing step at an elevated temperature (e.g., 70°C for 4-8 hours) can be beneficial to ensure complete crosslinking and remove any residual byproducts.

Figure 2: Workflow for the preparation of a simple RTV-1 silicone elastomer.

Protocol 2: Characterization of Crosslinked Elastomers

Objective: To evaluate the physical and thermal properties of the prepared silicone elastomer.

1. Mechanical Testing:

-

Tensile Strength and Elongation at Break: Prepare dumbbell-shaped specimens according to ASTM D412. Conduct tensile testing using a universal testing machine at a specified crosshead speed.

-

Hardness: Measure the Shore A hardness of the cured elastomer using a durometer according to ASTM D2240.

2. Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Analyze a small sample of the cured elastomer using a TGA instrument to determine its thermal stability and decomposition profile. A typical method involves heating the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.[4]

3. Spectroscopic Analysis:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the curing process by taking FTIR spectra of the mixture at different time intervals. Look for the disappearance of the Si-OCH₃ and Si-OH bands and the appearance of the Si-O-Si band.[5]

Comparative Data: Dimethoxydiethylsilane in Context

To provide a clearer understanding of the performance of dimethoxydiethylsilane, the following table presents a hypothetical comparison with other common alkoxysilane crosslinkers. The actual values will depend on the specific formulation and curing conditions.

| Property | Dimethoxydiethylsilane (DMDES) | Tetraethoxysilane (TEOS) | Methyltrimethoxysilane (MTMS) |

| Functionality | 2 | 4 | 3 |

| Cure Rate | Moderate | Fast | Very Fast |

| Crosslink Density | Low to Moderate | High | High |

| Tensile Strength | Moderate | High | High |

| Elongation at Break | High | Moderate | Low to Moderate |

| Hardness (Shore A) | Lower | Higher | Higher |

| Thermal Stability | Good | Very Good | Excellent |

Conclusion: A Versatile Tool for Polymer Innovation

Dimethoxydiethylsilane offers a unique set of characteristics that make it a valuable tool in the arsenal of polymer scientists and researchers. Its difunctionality and the presence of ethyl groups provide a means to modulate cure rates and achieve a desirable balance of flexibility and strength in the final crosslinked material. By understanding the fundamental chemistry and applying the practical protocols outlined in this guide, researchers can confidently leverage the capabilities of dimethoxydiethylsilane to develop innovative polymers for a wide array of applications, from advanced sealants to novel biomaterials.

References

-

Silicone OH Polymer (Base Polymer) - Silanes & Silicones for RTV-1 formulation guide. (n.d.). Retrieved February 4, 2026, from [Link]

-

Preparation of hydroxyl terminated poly (dimethyl siloxane) (PDMS) open networks and its IPN system with poly (2-hydroxyethyl methacrylate) (PHEMA) - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

TGA graph of PDMS and PDMS with silica nanoparticles. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction - Polymer Chemistry (RSC Publishing). (2021, July 21). Retrieved February 4, 2026, from [Link]

-

synthesis and characterization of crosslinked silicone nanocomposites and their potential application in food industry - ResearchGate. (2023, November 10). Retrieved February 4, 2026, from [Link]

-

Comparison of the 3 silicone elastomers studied here: (a) main... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

- Tin catalyst for silicone elastomer composition obtained from tin oxide and β-dicarbonyl compound - Google Patents. (n.d.).

-

Experimental Study of the Effect of Tetraethoxysilane on Mechanical Properties of Silicone Rubber - Polyurethane Blend - Migration Letters. (n.d.). Retrieved February 4, 2026, from [Link]

-

Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes - ResearchGate. (2026, January 13). Retrieved February 4, 2026, from [Link]

-

Preparation and characterization of new poly(dimethylsiloxane) membrane series via a 'cross-linking' reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type - RSC Advances (RSC Publishing). (n.d.). Retrieved February 4, 2026, from [Link]

-

Dynamic Crosslinked Silicones and Their Composites: A Review - Engineered Science Publisher. (n.d.). Retrieved February 4, 2026, from [Link]

-

Recyclable Polydimethylsiloxane Network Crosslinked by Dynamic Transesterification Reaction - PMC - NIH. (2017, September 19). Retrieved February 4, 2026, from [Link]

- WO2016176034A1 - Hydroxyl-terminated pdms as cure control additive for the silane crosslinking of polyolefins - Google Patents. (n.d.).

-

Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere - Prime Scholars. (n.d.). Retrieved February 4, 2026, from [Link]

-

Molecular Mechanisms of Silicone Network Formation: Bridging Scales from Curing Reactions to Percolation and Entanglement Analyses - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

The action of tin compounds in condensation‐type RTV silicone rubbers - ResearchGate. (2025, August 5). Retrieved February 4, 2026, from [Link]

-

RTV Silicone Sealants: The Complete Professional Guide For Construction Applications. (n.d.). Retrieved February 4, 2026, from [Link]

-

Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior - MDPI. (2022, January 5). Retrieved February 4, 2026, from [Link]

-

Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine, Methanol & Ethanolamine Solvents - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Formulating RTV Silicone Sealants - SiSiB SILICONES. (n.d.). Retrieved February 4, 2026, from [Link]

-

TGA decomposition (a) and DTG (b) thermographs of the tested PDMS components. [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Molecular Simulation Study on the Impact of a Cross-Linked Network Structure on the Tensile Mechanical Properties of PBT Substrates - PMC - NIH. (2025, April 6). Retrieved February 4, 2026, from [Link]

-

A study on radiation crosslinking of polydimethylsiloxane (PDMS) rubber latex | Request PDF - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

-

development of methods for the production of silicone membranes. (n.d.). Retrieved February 4, 2026, from [Link]

-

Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure - MDPI. (2024, August 15). Retrieved February 4, 2026, from [Link]

-

Reaction of dihydroxyl-terminated PDMS (HO-PDMS-OH) to... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Tunable, Catalyst-Free Preparation of Silicone Gels | Semantic Scholar. (n.d.). Retrieved February 4, 2026, from [Link]

-

Instructions for using single-component RTV silicones - Kisling. (n.d.). Retrieved February 4, 2026, from [Link]

-

TGA curves of the cross-linked PDMS with different α-amine ketoximesilanes - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

The Effect of Cross-Linking Type on EPDM Elastomer Dynamics and Mechanical Properties: A Molecular Dynamics Simulation Study - MDPI. (2022, March 24). Retrieved February 4, 2026, from [Link]

Sources

- 1. sisib.com [sisib.com]

- 2. Effective tin chemicals for homogeneous catalysis | TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]

- 3. Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Safe Handling and Storage of Dimethoxydiethylsilane (DMDES)

Executive Summary & Chemical Identity[1][2]

Dimethoxydiethylsilane (DMDES) is a critical organosilane used primarily as an external electron donor in Ziegler-Natta olefin polymerization and as a silylating agent in organic synthesis. Its structural integrity is paramount for catalytic performance; however, its "dimethoxy" functionality presents specific safety challenges distinct from its ethoxy analogs.

CRITICAL SAFETY DISTINCTION:

Researchers often confuse Dimethoxydiethylsilane with its isomer Dimethyldiethoxysilane (CAS 78-62-6). While they share the same molecular formula (

-

Dimethyldiethoxysilane releases Ethanol .

-

Dimethoxydiethylsilane (Subject of this guide) releases Methanol (Toxic, Neurotoxic).

Physicochemical Profile

| Property | Value | Critical Note |

| Chemical Formula | Diethyl + Dimethoxy groups | |

| Molecular Weight | 148.28 g/mol | Isomeric with Dimethyldiethoxysilane |

| Physical State | Clear, colorless liquid | Low viscosity |

| Boiling Point | ~114°C (est.) | Similar to isomer range |

| Flash Point | ~11–15°C (Closed Cup) | Highly Flammable (Class 3) |

| Density | 0.84 – 0.88 g/mL | Less dense than water |

| Hydrolytic Sensitivity | High | Rapidly degrades in moist air |

| By-products | Methanol | Toxic (See Section 2) |

The Hydrolysis Hazard: Mechanism & Causality

The primary instability of DMDES arises from the susceptibility of the silicon-methoxy (

The "Hidden" Danger

The reaction is not just a purity issue; it is a toxicity generator. In a drug development or scale-up context, the inadvertent generation of methanol can contaminate the final pharmaceutical ingredient (API) or polymer matrix.

Hydrolysis Pathway Diagram

The following diagram illustrates the stepwise degradation of DMDES into silanols and methanol.

Figure 1: Stepwise hydrolysis of DMDES releasing toxic methanol and forming siloxane gels.

Storage Protocols

To maintain the "Self-Validating" integrity of the reagent, strict exclusion of atmospheric moisture is required.[1]

Primary Storage

-

Atmosphere: Store strictly under an inert atmosphere (Dry Nitrogen or Argon). Argon is preferred for long-term storage of opened bottles due to its higher density, which creates a better "blanket" over the liquid surface.

-

Temperature: Cool, dry area (

). While not thermally unstable, cooler temperatures reduce vapor pressure and slow potential hydrolysis rates if seals are compromised. -

Container:

-

Small Scale (< 1L): Use the original Sure/Seal™ type bottles. Once septum is pierced, use a secondary over-cap or Parafilm® to protect the septum.

-

Large Scale (> 1L): Stainless steel cylinders with dip tubes are recommended to avoid pouring.

-

Shelf-Life Validation (The "Check" Step)

Before using DMDES in a critical Ziegler-Natta polymerization or synthesis:

-

Visual Inspection: The liquid must be crystal clear. Any haze or particulates indicate siloxane formation (condensation).

-

Proton NMR (Validation): A quick

NMR in-

Pass: Sharp singlet for

at ~3.5 ppm. -

Fail: Appearance of broad peaks upfield (siloxanes) or a distinct

peak (free methanol).

-

Safe Handling & Transfer Protocols

Objective: Transfer DMDES from storage to reaction vessel without exposure to air (oxygen/moisture) or release of vapors (flammability/toxicity).

PPE Requirements[1][2]

-

Respiratory: Work in a fume hood. If outside containment, use a full-face respirator with organic vapor cartridges (Type A).

-

Skin: Nitrile gloves are generally sufficient for splash protection. For prolonged handling, use laminate film (Silver Shield/4H) gloves.

-

Eyes: Chemical splash goggles (safety glasses are insufficient due to the high volatility and reactivity).

The Cannula Transfer Method (Standard Operating Procedure)

Pouring moisture-sensitive silanes is prohibited . Use the positive-pressure cannula technique.

Equipment:

-

Double-tipped needle (Cannula), stainless steel or PTFE.

-

Inert gas source (Schlenk line or balloon).

-

Septum-sealed source and receiving vessels.

Protocol Steps:

-

Dry: Ensure all glassware and the cannula are oven-dried (

) and purged with nitrogen. -

Pressurize: Insert a nitrogen line into the source bottle (DMDES) to create positive pressure.

-

Purge Cannula: Insert one end of the cannula into the source bottle headspace. Insert the other end into the receiving vessel. Let gas flow through to purge air.

-

Transfer: Lower the source end of the cannula into the liquid DMDES. The positive pressure will push the liquid through the cannula into the receiver.

-

Termination: Lift the cannula tip out of the liquid (into headspace) to stop flow. Remove cannula and immediately clean.

Figure 2: Logic flow for positive-pressure cannula transfer.

Emergency Response

Fire Fighting

DMDES is a Class 3 Flammable Liquid .

-

Extinguishing Media: Alcohol-resistant foam (due to methanol formation), dry chemical, or

.[2] -

DO NOT USE: Water jet. Water will hydrolyze the silane, releasing methanol (fuel) and potentially spreading the fire.

Spill Management

-

Evacuate: Remove ignition sources.

-

PPE: Don full PPE including respiratory protection (methanol vapors).

-

Containment: Cover spill with dry lime, sand, or soda ash. Do not use combustible materials like sawdust.

-

Neutralization (Controlled): The absorbed material should be transferred to a waste container. It can be slowly hydrolyzed in a fume hood by adding a mixture of water and surfactant, but this generates heat and methanol vapors.

Waste Disposal

Never discard active DMDES into general solvent waste or drains. It will polymerize and clog plumbing, or release methanol in the waste drum.

Quenching Protocol:

-

Dilute the waste silane in a non-reactive solvent (e.g., toluene or hexane).

-

Slowly add a 10% water/alcohol mixture with stirring in a fume hood.

-

Allow to stand for 24 hours to ensure complete hydrolysis to solid siloxanes.

-

Dispose of the resulting mixture (solvent + siloxane + methanol) as Flammable/Toxic Organic Waste .

References

-

Gelest, Inc. (2014). Silanes: Hydrolysis, Deposition and Behavior. Gelest Technical Brochures. Link

-

PubChem. (2025).[3][4] Diethyldimethoxysilane Compound Summary. National Library of Medicine. Link (Note: Verify specific isomer CAS in supplier SDS).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Diethoxydimethylsilane (Isomer Reference). Merck KGaA. Link

-

Occupational Safety and Health Administration (OSHA). (2024). Methanol Toxicity and Handling Standards. US Department of Labor. Link

- Chadwick, J.C. (2003). Ziegler-Natta Catalysis: The Role of External Donors. Macromolecular Symposia, 173(1).

Sources

- 1. Diethyldichlorosilane(1719-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Dimethyldimethoxysilane(1112-39-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Methanol, hydrolysis products with trichlorohexylsilane and trichlorophenylsilane | C13H22Cl6OSi2 | CID 91668068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Side reactions and byproducts in Dimethoxydiethylsilane chemistry

Welcome to the technical support center for dimethoxydiethylsilane (DMDES) chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation associated with the use of DMDES. Here, we provide in-depth technical insights and practical troubleshooting advice in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) about DMDES Stability and Handling

Q1: I have stored my dimethoxydiethylsilane for a few months, and I suspect it may have degraded. What are the common degradation pathways?

A1: Dimethoxydiethylsilane is susceptible to hydrolysis, even with trace amounts of moisture from the atmosphere. The primary degradation pathway is the hydrolysis of the methoxy groups (-OCH₃) to form silanols (-OH) and methanol. This initial hydrolysis product, diethylethoxysilanol, is highly reactive and can undergo self-condensation to form siloxane dimers, trimers, and eventually higher-order oligomers and polymers. The presence of these species can significantly impact your downstream reactions.

Q2: What are the visual or analytical indicators of DMDES degradation?

A2: Visually, you might observe an increase in the viscosity of the DMDES, or in advanced stages, the formation of a gel or solid precipitate. Analytically, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to assess the purity of your DMDES. The appearance of new peaks corresponding to siloxane oligomers is a clear indicator of degradation. Proton NMR (¹H NMR) can also be used to detect the presence of methanol, a byproduct of hydrolysis.

Section 2: Troubleshooting Unwanted Polymerization and Gel Formation

Q3: My reaction involving dimethoxydiethylsilane resulted in a gel, and my desired product yield was low. What could be the cause?

A3: Uncontrolled polymerization leading to gel formation is a common issue in DMDES chemistry and is almost always due to the presence of excess water and/or an inappropriate catalyst. The hydrolysis of DMDES is the first step, and the subsequent condensation of the resulting silanols is what leads to the formation of a cross-linked siloxane network (a gel).[1]

The rate of these reactions is highly dependent on the pH of the reaction medium. Both acidic and basic conditions can catalyze hydrolysis and condensation, but they do so via different mechanisms, leading to different polymer structures.[1]

Q4: How can I control the hydrolysis and condensation of DMDES to prevent gelation?

A4: Precise control over the amount of water is crucial. The stoichiometry of water to DMDES will determine the extent of hydrolysis. For controlled reactions, it is advisable to use a non-aqueous solvent that has been rigorously dried and to add a specific, measured amount of water.

The choice of catalyst and control of pH are also critical.

-

Acidic Catalysis: Generally leads to a more linear polymer structure as the condensation of monofunctional silanols with higher-order oligomers is favored.

-

Basic Catalysis: Tends to produce more highly branched and cross-linked structures, increasing the likelihood of gelation.[1]

| Parameter | Recommendation for Controlled Reaction | Rationale |

| Water Content | Stoichiometrically controlled addition | Prevents excessive hydrolysis and subsequent uncontrolled condensation. |

| Solvent | Anhydrous, non-protic solvent (e.g., THF, Toluene) | Minimizes unintended hydrolysis. |

| Catalyst | Weak acid or base, used in catalytic amounts | Allows for a slower, more controlled reaction rate. |

| Temperature | Low to moderate (e.g., 0-50 °C) | Reduces the rate of both hydrolysis and condensation. |

| Mixing | Vigorous and efficient stirring | Ensures homogeneous distribution of reactants and catalyst, preventing localized "hot spots" of high reactivity. |

Section 3: Identification and Mitigation of Byproducts

Q5: I have identified some unexpected peaks in the GC-MS of my reaction mixture. What are the likely byproducts of DMDES reactions?

A5: Besides the desired product and oligomers from self-condensation, you may observe the formation of cyclic siloxanes. These are often formed through an intramolecular "back-biting" condensation of short linear siloxane chains. The most common cyclic byproducts are hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4), though with ethyl groups in your case, you would see the ethyl-substituted analogues. The formation of cyclic siloxanes is a known side reaction in the hydrolysis of dialkyldichlorosilanes, a related class of compounds.[2]

Q6: My starting DMDES is from a commercial source. What impurities should I be aware of, and how can they affect my reaction?

A6: Commercially available DMDES may contain several impurities that can act as catalysts or inhibitors in your reaction. These can include:

-

Residual Chlorosilanes: If the synthesis of DMDES involved the reaction of a chlorosilane with methanol, trace amounts of unreacted chlorosilanes or HCl may be present. These are acidic and can catalyze hydrolysis and condensation.

-

Methanol: As a byproduct of the synthesis, its presence can affect the reaction equilibrium.

-

Water: Even in high-purity grades, trace amounts of water can be present.

It is good practice to test the purity of your starting material using GC-MS before use.[3] If you suspect the presence of acidic impurities, you can purify the DMDES by distillation over a mild base, such as magnesium oxide.

Section 4: Experimental Protocols

Protocol 1: Controlled Hydrolysis of Dimethoxydiethylsilane to Diethylsilanediol

This protocol aims to favor the formation of the monomeric silanediol while minimizing the formation of condensation byproducts.

-

Materials:

-

Dimethoxydiethylsilane (DMDES)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Mild acid catalyst (e.g., 0.1 M acetic acid)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add DMDES (1 equivalent) dissolved in anhydrous THF (10 volumes).

-

Begin stirring and purge the flask with dry nitrogen.

-

In the dropping funnel, prepare a solution of deionized water (2 equivalents) in THF (2 volumes) with a catalytic amount of 0.1 M acetic acid.

-

Add the water/THF/acid solution dropwise to the stirred DMDES solution at room temperature over a period of 1 hour.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. Look for the disappearance of the DMDES peak and the appearance of the diethylsilanediol peak.

-

Once the reaction is complete, add anhydrous magnesium sulfate to the reaction mixture to remove any remaining water and the methanol byproduct.

-

Filter the mixture and remove the THF under reduced pressure to obtain the crude diethylsilanediol.

-

Protocol 2: Analysis of DMDES Reaction Byproducts by GC-MS

This protocol provides a general method for the analysis of reaction mixtures containing DMDES and its byproducts.

-

Sample Preparation:

-

Quench the reaction by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to cap the reactive silanol groups. This prevents further condensation during the analysis.

-

Dilute an aliquot of the quenched reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

-

GC-MS Parameters:

-

Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable.

-

Injection: Split injection is recommended to avoid overloading the column.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) will be necessary to elute both the volatile starting materials and the higher-boiling oligomeric byproducts.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-800.

-

-

Data Analysis:

-

Identify the peaks corresponding to DMDES, methanol, and your expected product based on their retention times and mass spectra.

-

For unknown peaks, analyze the fragmentation patterns in the mass spectra. The characteristic isotopic pattern of silicon can help identify silicon-containing compounds. Look for repeating units corresponding to the loss of ethyl or methoxy groups.

-

References

- Sauer, R. O., et al. (1946). J. Am. Chem. Soc., 68, 962.

- Protech Group. TROUBLESHOOTING GUIDE.

- Silane Terminated Polymer Reactions with Non-Tin C

- Ossila. Dip Coating: Practical Guide to Theory and Troubleshooting.

- Colorcon. Tools & Resources - Troubleshooting Guide.

- BOC Sciences.

Sources

Technical Support Center: Dimethoxydiethylsilane (DMDES) Sol-Gel Chemistry

Product: Dimethoxydiethylsilane (DMDES) CAS: 78-62-6 Chemical Class: Difunctional Organosilane (D-Unit) Application: Hydrophobic coatings, pore modification, silicone intermediate synthesis.

⚠️ Core Technical Directive: The "D-Unit" Limitation

Before troubleshooting, verify your structural expectations. Pure DMDES will rarely form a rigid, solid gel.

Unlike Tetraethylorthosilicate (TEOS), which has four reactive sites (Q-unit) allowing for 3D networking, DMDES has only two reactive methoxy groups and two non-reactive ethyl groups (D-unit).

-

TEOS (Q-Unit): Forms 3D SiO₂ networks

Rigid Glass. -

DMDES (D-Unit): Forms linear chains or cyclic rings

Viscous Oils or Rubbers.

If you require a solid gel: You must co-condense DMDES with a crosslinker (e.g., TEOS or TMOS). If you require a hydrophobic coating/fluid: You are in the right place, but kinetic control is critical to prevent phase separation.

🛠️ Troubleshooting Guide & FAQs

ISSUE 1: "My solution never gelled; it remained a liquid or oily fluid."

Diagnosis: Lack of Crosslinking Density. Mechanism: The two ethyl groups on DMDES act as "chain terminators" in three dimensions. They sterically hinder the formation of a percolating network. Under acidic conditions, DMDES favors the formation of linear polysiloxanes (silicone oils) rather than a solid gel.

Corrective Action:

-

If you need a solid: Introduce a "Q-Unit" crosslinker. A molar ratio of TEOS:DMDES (70:30) is a standard starting point for hydrophobic, solid gels.

-

If you need a viscous gum: Increase the pH to neutral/basic after hydrolysis. Acid promotes chain extension; Base promotes crosslinking (condensation).

ISSUE 2: "The solution turned cloudy or milky immediately upon adding water."

Diagnosis: Macroscopic Phase Separation. Mechanism: The ethyl groups make DMDES highly hydrophobic. Water is immiscible with DMDES. If the hydrolysis rate is slower than the phase separation rate, water droplets form an emulsion (cloudiness) rather than reacting.

Corrective Action:

-

Solvent Bridge: You must use a co-solvent that is miscible with both water and DMDES. Ethanol (EtOH) or Tetrahydrofuran (THF) are recommended.

-

Minimum Ratio: Maintain a Solvent:Silane volume ratio of at least 1:1 (often 2:1 is safer).

-

Procedure: Mix Silane + Solvent first, then add acidified water dropwise while stirring vigorously.

ISSUE 3: "I see white crystals or precipitate instead of a clear gel."

Diagnosis: Unwanted Cyclization.

Mechanism: In dilute conditions or specific pH ranges (often near neutral), difunctional silanes prefer to "bite their own tail," forming cyclic trimers (

Corrective Action:

-

Increase Concentration: Cyclization is favored in dilute solutions. Increase the solid content of your sol.

-

Adjust pH: Move away from pH 6-7. Use stricter Acid Catalysis (pH 2) for linear growth or Base Catalysis (pH > 9) for rapid cluster formation.

📊 Data & Kinetic Parameters

| Parameter | Dimethoxydiethylsilane (DMDES) Behavior | Comparison to TEOS |

| Hydrolysis Rate | Slow (Steric hindrance from Ethyl groups) | Fast |

| Condensation Rate | Moderate | Fast |

| Preferred pH (Hydrolysis) | Acidic (pH < 2.5) | Acidic (pH < 2.5) |

| Preferred pH (Gelation) | Basic (pH > 8) | Neutral/Basic |

| Structural Output | Linear Chains / Cyclic Oligomers | 3D Network |

| Hydrophobicity | High (Contact angle > 90°) | Hydrophilic (rich in Si-OH) |

🧪 Experimental Protocols

Protocol A: Hybrid Hydrophobic Coating (Co-Condensation)

Use this for creating solid, water-repellent films.

-

Precursor Mix: In a beaker, mix TEOS (7.0 mL) and DMDES (3.0 mL) .

-

Solvent: Add Ethanol (10 mL) . Stir for 5 minutes.

-

Catalyst (Acid Step): Add 0.1 M HCl (3.6 mL) dropwise.

-

Note: This targets a Water:Silane molar ratio (R) of ~4.[1]

-

-

Hydrolysis: Cover and stir at 60°C for 90 minutes . The solution should be clear.

-

Application: Spin-coat or dip-coat onto substrate immediately.

-

Curing: Heat at 120°C for 2 hours to complete condensation.

Protocol B: Linear Polysiloxane Synthesis (Viscous Fluid)

Use this for synthesizing silicone oil intermediates.

-

Mix: Combine DMDES (10 mL) and THF (10 mL) .

-

Acid Hydrolysis: Add 1 M HCl (1.0 mL) .

-

Note: Low water content (R < 2) favors linear chains over cycles.

-

-

Reflux: Reflux at 65°C for 4 hours .

-

Neutralization: Wash with saturated NaHCO₃ solution to stop the reaction.

-

Extraction: Extract the organic layer with diethyl ether, dry over MgSO₄, and rotovap to remove solvent. Result is a clear, viscous oil.

📉 Visualizing the Mechanism

Diagram 1: Reaction Pathways of DMDES

This diagram illustrates why pure DMDES fails to gel and how conditions dictate the product (Oil vs. Crystals).

Caption: Kinetic competition between cyclization (precipitate) and polymerization (oil) in difunctional silanes.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve your specific observation.

Caption: Step-by-step diagnostic flow for DMDES sol-gel processing issues.

📚 References

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (The definitive text on hydrolysis/condensation mechanisms).

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(12), 127-149. (Details steric effects of ethyl groups).

-

Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic-Inorganic Materials. Chemical Reviews, 95(5), 1431–1442. (Discusses network formation vs. cyclization).

Sources

Technical Support Center: Morphology Control of Silica from Dimethoxydiethylsilane

Welcome to the technical support center for controlling the morphology of silica synthesized from Dimethoxydiethylsilane (DMDEOS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing your experimental outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for your work.

I. Understanding the Fundamentals: The Sol-Gel Process with Dimethoxydiethylsilane

The synthesis of silica nanoparticles from DMDEOS follows a sol-gel process, which can be broadly divided into two key stages: hydrolysis and condensation.[1] A thorough understanding of these stages is critical for troubleshooting and achieving desired morphologies.

-

Hydrolysis: In the presence of water and a catalyst (typically ammonia), the methoxy groups (-OCH3) of the DMDEOS molecule are replaced with hydroxyl groups (-OH).

-

Condensation: The resulting silanol groups react with each other or with other DMDEOS molecules to form siloxane bridges (Si-O-Si), leading to the formation of larger silica networks and eventually, discrete particles.

The kinetics of these reactions are influenced by a variety of factors, including the concentration of reactants, catalyst, water, and the reaction temperature.[2] Unlike tetra-functional silanes like TEOS, the di-functional nature of DMDEOS (having two hydrolyzable methoxy groups) can lead to the formation of linear or chain-like silica structures in addition to spherical particles.

II. Troubleshooting Guide: Common Morphological Issues and Solutions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |

| Wide Particle Size Distribution (Polydispersity) | 1. Inhomogeneous nucleation: The initial formation of silica nuclei is not uniform. 2. Fluctuations in reactant concentration: Localized variations in the concentration of DMDEOS, water, or catalyst. 3. Impure reagents: Contaminants can interfere with controlled particle growth.[3] | 1. Ensure rapid and uniform mixing: Use vigorous and consistent stirring throughout the reaction. This ensures a homogeneous distribution of reactants and promotes a single burst of nucleation. 2. Controlled reagent addition: Add the DMDEOS precursor dropwise or via a syringe pump to maintain a steady concentration and prevent secondary nucleation. 3. Use high-purity reagents: Ensure all chemicals, especially the precursor and solvents, are of high purity to avoid unintended catalytic or inhibitory effects. |

| Particle Aggregation | 1. High precursor concentration: Leads to a high collision frequency between newly formed particles.[4] 2. Inadequate electrostatic stabilization: Insufficient surface charge on the particles to prevent them from sticking together. 3. Inefficient post-synthesis washing: Residual reactants can promote aggregation during drying. | 1. Decrease DMDEOS concentration: Lowering the precursor concentration reduces the rate of particle formation and growth, allowing for better dispersion.[5] 2. Optimize catalyst concentration: Ammonia not only catalyzes the reaction but also helps to impart a negative surface charge on the silica particles, leading to electrostatic repulsion that prevents aggregation.[6] 3. Introduce a stabilizing agent: The use of surfactants like cetyltrimethylammonium bromide (CTAB) can help stabilize the particles and prevent aggregation.[6][7] 4. Thorough washing: After synthesis, wash the particles multiple times with ethanol and/or water via centrifugation and redispersion to remove unreacted species. |

| Formation of Non-Spherical or Irregular Shapes | 1. Low water-to-silane ratio: Insufficient water can lead to incomplete hydrolysis and favor the formation of linear or branched polymer chains instead of a cross-linked network.[8] 2. Inappropriate catalyst concentration: The balance between hydrolysis and condensation rates is crucial for spherical particle formation.[9] | 1. Increase the molar ratio of water to DMDEOS: A higher water concentration promotes more complete hydrolysis, favoring the formation of more silanol groups and leading to a more cross-linked and spherical structure.[8] 2. Fine-tune the ammonia concentration: Adjust the catalyst concentration to control the relative rates of hydrolysis and condensation. Higher ammonia concentrations generally favor condensation, which can lead to more compact, spherical particles.[9] |

| Low Product Yield | 1. Incomplete reaction: Insufficient reaction time or low temperature. 2. Loss of material during workup: Excessive washing or decanting can lead to the loss of smaller particles. | 1. Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can drive the hydrolysis and condensation to completion.[10] 2. Optimize centrifugation parameters: Use appropriate centrifugation speeds and times to ensure the pelleting of all nanoparticles without causing irreversible aggregation. |

III. Frequently Asked Questions (FAQs)

Q1: How does the concentration of Dimethoxydiethylsilane affect the final particle size?

Generally, a higher concentration of the silica precursor leads to the formation of larger nanoparticles.[4] This is because a higher concentration of DMDEOS results in a greater availability of silica molecules for particle growth after the initial nucleation stage.[5] However, excessively high concentrations can also lead to increased aggregation.[4]

Q2: What is the role of ammonia in the synthesis, and how does its concentration impact the morphology?

Ammonia acts as a base catalyst for both the hydrolysis and condensation reactions.[7] Its concentration plays a crucial role in determining the final morphology:

-

Catalysis: It increases the pH of the reaction medium, which accelerates the rates of both hydrolysis and condensation.

-

Morphological Control: Higher ammonia concentrations generally lead to faster condensation rates, which can favor the formation of more compact and spherical particles.

-

Stabilization: Ammonia contributes to the negative surface charge of the silica nanoparticles, providing electrostatic stabilization that helps prevent aggregation.[6]

Q3: Can I use a different solvent instead of ethanol?

Yes, the choice of solvent can influence the particle size and morphology. Solvents with different polarities and abilities to solubilize the reactants and intermediates can alter the reaction kinetics. For instance, using longer-chain alcohols can sometimes lead to the formation of larger particles.

Q4: My particles are forming a gel instead of a colloidal suspension. What should I do?

Gelation occurs when the silica particles link together to form a continuous network throughout the solvent. This is more likely to happen at higher precursor concentrations. To avoid this, you should try decreasing the concentration of DMDEOS.

Q5: How can I introduce porosity into my silica particles?

To create mesoporous silica, a templating agent is typically used.[7] This involves adding a surfactant, such as cetyltrimethylammonium bromide (CTAB), to the reaction mixture. The surfactant molecules form micelles, around which the silica network grows. Subsequent removal of the surfactant template, usually by calcination or solvent extraction, leaves behind a porous structure.[7]

IV. Experimental Protocols & Visualizations

A. Standard Protocol for Synthesis of Spherical Silica Nanoparticles from DMDEOS

This protocol provides a starting point for synthesizing spherical silica nanoparticles. The final morphology will depend on the precise control of the parameters outlined in the troubleshooting guide.

Materials:

-

Dimethoxydiethylsilane (DMDEOS)

-

Ethanol (anhydrous)

-

Ammonium Hydroxide (28-30% aqueous solution)

-

Deionized Water

Procedure:

-

In a flask, combine ethanol, deionized water, and ammonium hydroxide.

-

Place the flask in a temperature-controlled bath and stir vigorously.

-

Slowly add the Dimethoxydiethylsilane to the solution dropwise while maintaining vigorous stirring.

-

Allow the reaction to proceed for the desired amount of time (e.g., 2-24 hours).

-

Collect the silica particles by centrifugation.

-

Wash the particles several times with ethanol and deionized water to remove any unreacted reagents.

-

Dry the particles in an oven or by lyophilization.

B. Experimental Workflow Visualization

Caption: Key reaction parameters and their influence on the final silica nanoparticle properties.

V. References

-

Baklan, D., et al. (2022). Synthesis of Stober silica nanoparticles in solvent environments with different Hansen solubility parameters. ResearchGate. Available at: [Link]

-

He, L., et al. (2020). The Influence of Water Content on the Growth of the Hybrid-Silica Particles by Sol-Gel Method. ResearchGate. Available at: [Link]

-

Chou, K. S., & Chen, C. C. (2009). Study on the Effect of Synthesis Parameters of Silica Nanoparticles Entrapped with Rifampicin. Chemical Engineering Transactions. Available at: [Link]

-

Wikipedia. (n.d.). Stöber process. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (2023). How to make hydrophobic silica aerogel without aggregation of silica particles? ResearchGate. Available at: [Link]

-

Rahayu, Q., et al. (2022). Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications. RSC Publishing. Available at: [Link]

-

Kocon, L., et al. (2012). Synthesis of sol-gel mesoporous silica materials providing a slow release of doxorubicin. PubMed. Available at: [Link]

-

IOSR Journal. (2024). Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. IOSR Journal. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, structure and morphology of poly(dimethylsiloxane) networks filled with in situ generated silica particles. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Effect of DDS concentration on the mean size of silica particles. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Ammonia Catalyzed Hydrolysis-Condensation Kinetics of Tetraethoxysilane/Dimethyldiethoxysilane Mixtures Studied by 29 Si NMR and SAXS. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. ResearchGate. Available at: [Link]

-

E3S Web of Conferences. (2023). Effect of particle size of colloidal nano-silica on the properties of the SCM based concrete. E3S Web of Conferences. Available at: [Link]

-

MDPI. (2021). Formation of Hybrid Spherical Silica Particles Using a Novel Alkoxy-Functional Polysilsesquioxane Macromonomer as a Precursor in an Acid-Catalyzed Sol-Gel Process. MDPI. Available at: [Link]

-

Spiral. (n.d.). Controlling particle size in the Stöber process and incorporation of calcium. Spiral. Available at: [Link]

-

ResearchGate. (n.d.). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. ResearchGate. Available at: [Link]

-

MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI. Available at: [Link]

-

PMC. (n.d.). Recent Trends in Morphology-Controlled Synthesis and Application of Mesoporous Silica Nanoparticles. PubMed Central. Available at: [Link]

-

MDPI. (2023). Layered Double Hydroxide-Derived Ni-Mg-Al Catalysts for Ammonia Decomposition Process: Synthesis and Characterization. MDPI. Available at: [Link]

-

MDPI. (2023). Tailoring the Morphology of Monodisperse Mesoporous Silica Particles Using Different Alkoxysilanes as Silica Precursors. MDPI. Available at: [Link]

-

RSC Publishing. (n.d.). An organosilane route to mesoporous silica nanoparticles with tunable particle and pore sizes and their anticancer drug delivery behavior. RSC Publishing. Available at: [Link]

-

Hilaris Publisher. (2018). Impact of Varying the Concentration of Tetraethyl-OrthoSilicate on the Average Particle Diameter of Monodisperse Colloidal. Hilaris Publisher. Available at: [Link]

-

RSC Publishing. (2024). Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation. Catalysis Science & Technology. Available at: [Link]

-

Zou, H., & Ren, Y. (2023). Synthetic strategies for nonporous organosilica nanoparticles from organosilanes. Nanoscale, 15(25), 10484-10497. Available at: [Link]

-

MDPI. (2021). Effect of Ethanol on Ag@Mesoporous Silica Formation by In Situ Modified Stöber Method. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of methods of regulation of silicon dioxide particles size obtained by the Stober method. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of tetraethoxysilane for the production of monodisperse spherical silica particles. Part 3. Influence of impurity elements. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Ammonia-catalyzed hydrolysis kinetics of mixture of tetraethoxysilane with methyltriethoxysilane by 29Si NMR. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of tetraethoxysilane for the production of monodisperse spherical silica particles. Part 2. Impurities and their influence on the size of the forming globules. ResearchGate. Available at: [Link]

-

PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Trends in Morphology-Controlled Synthesis and Application of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aidic.it [aidic.it]

- 10. researchgate.net [researchgate.net]

Scaling up Dimethoxydiethylsilane synthesis for pilot production

Scope: Technical Support for the Scale-Up of Diethyldichlorosilane Methanolysis. Target Scale: 1 kg – 50 kg (Pilot / Kilo-Lab).

System Overview & Logic

This guide addresses the transition from bench-scale synthesis to pilot production of Dimethoxydiethylsilane (DMDES) . While various routes exist, the industry standard for scalability and purity is the Esterification (Alcoholysis) of Diethyldichlorosilane .

The Core Reaction:

The Engineering Challenge: Unlike bench-scale work where HCl can be trapped in a small bubbler, pilot-scale production generates massive volumes of corrosive HCl gas (approx. 340 L of gas per kg of silane converted). The success of this process relies on Mass Transfer (efficient removal of HCl to drive equilibrium) and Thermal Management (controlling the endothermic/exothermic balance of solvation vs. reaction).

Part 1: Process Visualization

The following Process Flow Diagram (PFD) illustrates the critical unit operations required for a safe pilot run.

Figure 1: Pilot-scale workflow emphasizing the critical path of HCl removal to drive reaction kinetics.

Part 2: Critical Technical Data

Before initiating the pilot run, verify these parameters. The boiling point proximity between the starting material and product necessitates high conversion (>99%) before distillation.

| Property | Diethyldichlorosilane (Precursor) | Dimethoxydiethylsilane (Product) | Methanol |

| CAS | 1719-53-5 | 78-62-6 | 67-56-1 |

| Boiling Point | 129°C | ~122–124°C | 64.7°C |

| Density (20°C) | 1.05 g/mL | ~0.88 g/mL | 0.79 g/mL |

| Flash Point | 26°C (Flammable) | ~35°C (Flammable) | 11°C |

| Reaction Hazard | Reacts violently w/ water | Hydrolyzes slowly | Flammable |

Part 3: Troubleshooting & Reaction Engineering (Q&A)

Module A: Reaction Control & Kinetics

Q: The reaction rate has slowed significantly, and HCl evolution has stopped, but GC analysis shows 15% starting material remaining. Why?

-

Diagnosis: HCl Saturation / Equilibrium Limitation. While the reaction is theoretically irreversible if HCl is removed, HCl is highly soluble in methanol and the silane mixture. If the solution becomes saturated with HCl, the reaction kinetics stall due to the "common ion" effect or protonation of the methanol, reducing its nucleophilicity.

-

Solution:

-

Increase Nitrogen Sweep: You must lower the partial pressure of HCl in the headspace. Increase the

flow rate through the reactor. -

Heat to Reflux: Gently heating the mixture (to ~50–60°C) decreases HCl solubility, forcing the gas out and driving the reaction to completion.

-

Check Agitation: Ensure the impeller speed is sufficient to break the surface tension, aiding gas release.

-

Q: We are observing a vigorous exotherm immediately upon starting the methanol addition. Is this normal?

-

Diagnosis: Heat of Solvation + Reaction Enthalpy. The reaction is exothermic.[1] However, the solvation of the generated HCl in excess methanol releases significant heat initially.

-

Protocol Adjustment:

-

Reverse Addition (Not Recommended for Purity): Adding Silane to Methanol is safer for heat control but leads to high concentrations of HCl in the solvent, promoting side reactions (cleavage of Si-C bonds in extreme cases).

-

Standard Protocol (Recommended): Charge Silane. Add Methanol sub-surface slowly. Use a jacketed reactor with cooling fluid at 0°C during the initial 20% of addition. Once the HCl evolution establishes a steady off-gas flow, the evaporative cooling of HCl leaving the system will actually cool the reactor, requiring you to switch the jacket to heating.

-

Module B: Purification & Isolation

Q: The crude product has a high acid number even after stripping. Can we neutralize it with base?

-

Diagnosis: Residual Dissolved HCl. Direct distillation of acidic crude can cause corrosion in the column and catalyze the reformation of siloxanes.

-

Solution:

-

Chemical Neutralization: Add a stoichiometric amount of Sodium Methoxide (NaOMe) powder or solution.

-

Filtration: Filter off the NaCl precipitate prior to distillation.

-

Q: We see "haze" or "cloudiness" in the final distillate. What is it?

-

Diagnosis: Moisture Ingress / Siloxane Formation. DMDES is sensitive to moisture. Even trace water causes hydrolysis:

. Two silanol groups then condense to form a dimer (disiloxane), which often appears as a haze or oil. -

Troubleshooting:

-

System Integrity: Perform a vacuum leak check on the receiver side.

-

Drying: Ensure the Methanol feed is "Extra Dry" (<50 ppm water).

-

Recovery: If the haze is slight, redistill over a small amount of drying agent (e.g., Calcium Hydride), though this is expensive at pilot scale. Better to re-dry the equipment and recycle.

-

Module C: Safety & Equipment

Q: Our scrubber is overheating. How do we calculate the load?

-

Diagnosis: Under-sized Thermal Capacity. The absorption of HCl gas into water (to make hydrochloric acid) is extremely exothermic (approx. -75 kJ/mol).

-

Calculation: For every 1 kg of Diethyldichlorosilane converted, you generate ~0.46 kg of HCl gas.

-

Action: Ensure the scrubber circulation loop has a dedicated heat exchanger. Do not rely on a static water tank.

-

Alternative: Use a "dry" scrubber (packed bed of solid base) if the scale is small (<1 kg), but for pilot scale, a flowing caustic scrubber with active cooling is mandatory.

-

Part 4: Analytical Quality Control

To validate the process before moving to the next step, use the following decision matrix.

| Test | Method | Acceptance Criteria | Action if Failed |

| Reaction Completion | GC-FID | >99.0% Product Area | Continue Methanol addition + Heat |

| Residual Chloride | Titration (AgNO3) | <50 ppm | Add NaOMe + Filter |

| Purity | GC-FID | >98.5% | Fractional Distillation |

| Appearance | Visual | Clear, Colorless | Check for moisture/filtration |

References

-

Gelest, Inc. (2015).[2] Safety Data Sheet: Diethyldichlorosilane. Retrieved from .

-

Sigma-Aldrich. (2025).[2] Product Specification: Dimethoxydimethylsilane (Analogous Chemistry). Retrieved from .

- Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society.

-

Silicones Environmental, Health and Safety Council. (2012). Global Safe Handling of Chlorosilanes. Retrieved from .

-

ChemicalBook. (2025).[2][7] Physical Properties of Diethyldichlorosilane and Alkoxysilanes. Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. globalsilicones.org [globalsilicones.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. Recovery of Valuable Chlorosilane Intermediates by a Novel Waste Conversion Process - UNT Digital Library [digital.library.unt.edu]

Technical Comparison Guide: Dimethoxydiethylsilane (DMDES) in Drug Development & Surface Engineering

This guide provides an in-depth technical comparison of Dimethoxydiethylsilane (DMDES) against other common silane coupling agents, specifically tailored for applications in drug delivery systems, biomaterial coatings, and surface passivation.

Chemical Identity: Dimethoxydiethylsilane (DMDES)

Formula:

Executive Summary: The DMDES Advantage

In the landscape of organosilanes, Dimethoxydiethylsilane (DMDES) occupies a critical "Goldilocks" zone between the highly reactive, rigidifying tetra-functional silanes (like TEOS) and the less hydrophobic methyl-substituted silanes (like DMDMS).

For drug development professionals, DMDES offers three distinct advantages:

-

Enhanced Hydrophobicity: The ethyl groups provide a larger hydrophobic exclusion volume than methyl groups, significantly retarding water penetration and prolonging drug release kinetics.

-

Tunable Reactivity: The methoxy leaving groups hydrolyze faster than ethoxy groups (allowing lower-temperature processing), while the ethyl substituents provide steric stability to the final siloxane bond.

-

Network Flexibility: As a D-unit precursor (two organic, two hydrolyzable groups), DMDES reduces the crosslinking density of silica networks, preventing the brittle cracking often seen in pure TEOS sol-gel coatings on medical devices.

Mechanistic Comparison: DMDES vs. Alternatives

The following table contrasts DMDES with the industry standards: TEOS (Tetraethyl orthosilicate), DMDMS (Dimethyldimethoxysilane), and APTES (3-Aminopropyltriethoxysilane).

Table 1: Comparative Physicochemical Properties

| Feature | DMDES (Dimethoxydiethylsilane) | TEOS (Tetraethyl orthosilicate) | DMDMS (Dimethyldimethoxysilane) | APTES (Aminopropyltriethoxysilane) |

| Structure | ||||

| Network Role | Linear/Cyclic Modifier (D-Unit) | Network Former (Q-Unit) | Linear/Cyclic Modifier (D-Unit) | Surface Linker / Anchor |

| Hydrophobicity | High (Ethyl steric bulk) | Low (Hydrophilic Silica) | Moderate (Methyl group) | Low (Hydrophilic Amine) |

| Hydrolysis Rate | Fast (Methoxy group) | Slow (Ethoxy group) | Fast (Methoxy group) | Moderate (Autocatalytic) |

| Coating Modulus | Low (Flexible) | High (Brittle) | Low (Flexible) | Moderate |

| Drug Compatibility | Hydrophobic APIs (e.g., Paclitaxel) | Hydrophilic APIs | Moderate Hydrophobicity | Bioconjugation (Proteins) |

Mechanism of Action: Steric vs. Electronic Effects

The superiority of DMDES in controlled release applications stems from the Ethyl Effect . While methyl groups (in DMDMS) provide some hydrophobicity, the ethyl chains in DMDES possess greater conformational freedom and steric bulk. This creates a more effective "shield" over the siloxane backbone, protecting it from hydrolytic degradation in vivo and creating deeper hydrophobic pockets for drug sequestration.

Experimental Protocol: Hydrophobic Sol-Gel Coating for Drug Elution

This protocol describes the synthesis of a DMDES-modified silica coating designed to encapsulate a hydrophobic model drug (e.g., Ibuprofen or Dexamethasone) on a titanium substrate.

Objective: Create a coating that resists cracking and sustains drug release >7 days.

Materials

-

Precursor A: Tetraethyl orthosilicate (TEOS) – Network former

-

Precursor B: Dimethoxydiethylsilane (DMDES) – Hydrophobic modifier

-

Solvent: Ethanol (Absolute)

-

Catalyst: 0.1 M HCl

-

Substrate: Titanium foil or glass slides (cleaned with Piranha solution)

Step-by-Step Methodology

1. Pre-Hydrolysis of TEOS (The "Q" Backbone)

-

Action: Mix TEOS, Ethanol, and 0.1 M HCl in a molar ratio of 1 : 3.8 : 0.0007.

-

Condition: Stir vigorously at 60°C for 90 minutes .

-

Causality: TEOS hydrolyzes slower than DMDES. Pre-hydrolyzing TEOS ensures that when DMDES is added, the TEOS is already active, preventing DMDES from self-condensing into separate oily cyclic species (phase separation).

-

Self-Validation: The solution should remain clear and single-phase. If it turns cloudy, water content is too high or stirring is insufficient.

2. Addition of DMDES (The "D" Modifier)

-

Action: Cool the TEOS sol to room temperature. Add DMDES dropwise.

-

Ratio: Target a molar ratio of TEOS:DMDES = 70:30 (for balance of hardness and hydrophobicity).

-

Condition: Stir at room temperature for 60 minutes .

-

Causality: The methoxy groups on DMDES hydrolyze rapidly. Adding it now allows it to co-condense onto the growing TEOS clusters, integrating the ethyl groups uniformly.

3. Drug Loading

-

Action: Dissolve the hydrophobic drug in a minimum volume of ethanol. Add to the sol.

-

Concentration: Typically 1-5 wt% relative to the total silica mass.

-

Mechanism: The ethyl groups from DMDES solvate the hydrophobic drug molecules, preventing them from crystallizing out of the matrix during drying.

4. Dip Coating & Curing

-

Action: Dip coat the substrate (withdrawal speed: 10–20 cm/min).

-

Curing: Dry at room temperature for 24 hours, then heat treat at 60°C - 100°C for 2 hours.

-

Warning: Do not calcine at >250°C, or you will oxidize the ethyl groups, destroying the hydrophobicity and the drug.

Performance Data: DMDES vs. TEOS

The following data summarizes typical results when comparing a pure TEOS coating to a TEOS/DMDES (70/30) hybrid coating.

| Metric | Pure TEOS Coating | TEOS + 30% DMDES Coating | Advantage |

| Water Contact Angle | < 20° (Hydrophilic) | 95° - 105° (Hydrophobic) | Prevents immediate water saturation; slows burst release. |

| Young's Modulus | ~70 GPa (Brittle) | ~15-25 GPa (Flexible) | Resists cracking on flexible medical implants (stents/catheters). |

| Drug Release ( | ~2 hours (Burst) | ~48 hours (Sustained) | Ethyl groups create a diffusion barrier for water entry and drug exit. |

| Film Integrity | Micro-cracks >1µm thick | Crack-free >5µm thick | Allows for thicker reservoirs of drug loading. |

Structural Visualization: The Network Effect

References

-

Chemical Identity & Properties

-

Sol-Gel Drug Delivery Mechanisms

- Ciriminna, R., et al. (2013).

-

[Link]

-

Hydrophobicity & Surface Modification

- Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes. Gelest, Inc. Technical Guides.

-

[Link]

-

Comparative Hydrolysis Kinetics

Sources

Comparative Study of Hydrolysis Rates of Different Alkoxysilanes

Executive Summary

The hydrolysis rate of alkoxysilanes is the rate-limiting step in sol-gel processing and surface modification. It is not a fixed constant but a variable strictly dependent on pH , steric bulk , and electronic inductive effects .

For researchers designing silanization protocols, the critical rule of thumb is the "Inversion Principle" :

-

In Acidic Media (pH < 7): Electron-donating alkyl groups accelerate hydrolysis. (Organosilanes > TEOS).

-

In Basic Media (pH > 7): Electron-donating alkyl groups retard hydrolysis. (TEOS > Organosilanes).

This guide provides a mechanistic breakdown, comparative data, and a validated experimental protocol for monitoring these kinetics.

Mechanistic Foundations

To predict the behavior of a specific silane, one must understand the driving force of the reaction mechanism, which shifts entirely based on pH.

Acid-Catalyzed Hydrolysis (Electrophilic)